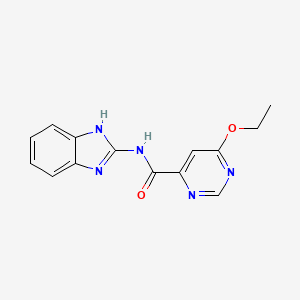

N-(1H-1,3-benzodiazol-2-yl)-6-ethoxypyrimidine-4-carboxamide

Description

N-(1H-1,3-Benzodiazol-2-yl)-6-ethoxypyrimidine-4-carboxamide is a heterocyclic carboxamide derivative featuring a benzodiazolyl (benzimidazole) moiety linked via an amide bond to a 6-ethoxypyrimidine scaffold. This compound is of interest in medicinal chemistry due to the pharmacological relevance of benzimidazole and pyrimidine cores, which are prevalent in kinase inhibitors, antimicrobial agents, and anticancer therapeutics. Structural characterization of such compounds often relies on crystallographic tools like SHELX and CCP4, which are widely used for small-molecule and macromolecular refinement .

Properties

IUPAC Name |

N-(1H-benzimidazol-2-yl)-6-ethoxypyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2/c1-2-21-12-7-11(15-8-16-12)13(20)19-14-17-9-5-3-4-6-10(9)18-14/h3-8H,2H2,1H3,(H2,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIYZIMQUWWTTQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NC2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,3-benzodiazol-2-yl)-6-ethoxypyrimidine-4-carboxamide typically involves the condensation of 2-aminobenzimidazole with ethyl 6-chloropyrimidine-4-carboxylate under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors could be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,3-benzodiazol-2-yl)-6-ethoxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemical Applications

Synthesis Building Block

- This compound serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its structural attributes enable chemists to modify and create derivatives that may exhibit enhanced properties or novel functionalities.

Material Science

- N-(1H-1,3-benzodiazol-2-yl)-6-ethoxypyrimidine-4-carboxamide can be utilized in the development of new materials. Researchers are investigating its potential to improve thermal stability and electronic characteristics in various applications, including organic electronics and polymer science.

Biological Applications

Antimicrobial Activity

- Preliminary studies suggest that this compound exhibits antimicrobial properties. Research has focused on its effectiveness against various bacterial strains, indicating potential for use in pharmaceutical formulations aimed at treating infections.

Anticancer Properties

- There is ongoing research into the anticancer effects of this compound. Studies have shown promising results in inhibiting cancer cell proliferation, making it a candidate for further investigation as a therapeutic agent in oncology.

Medicinal Applications

Therapeutic Potential

- The compound is being explored for its therapeutic potential against a range of diseases. Research is particularly focused on its mechanisms of action and efficacy in preclinical models, which could lead to the development of new treatments for conditions such as cancer and infectious diseases.

Drug Development

- Its unique chemical structure allows for modifications that can enhance bioavailability and reduce toxicity. This adaptability makes it an important candidate in drug development pipelines aimed at creating more effective medications.

Industrial Applications

Development of Specialty Chemicals

- In industrial settings, this compound can be employed in the production of specialty chemicals with tailored properties. Its versatility allows for applications in various sectors, including agriculture (as a pesticide) and materials engineering.

Mechanism of Action

The mechanism of action of N-(1H-1,3-benzodiazol-2-yl)-6-ethoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. The pyrimidine ring can interact with nucleic acids, affecting DNA and RNA synthesis. These interactions can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares a carboxamide-linked heterocyclic architecture with analogs such as N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS 1005612-70-3, Table 1 ). Key differences lie in the heterocyclic systems and substituents:

- Target compound : Contains a benzodiazolyl group (aromatic, planar) and an ethoxy group on pyrimidine.

- Analog (CAS 1005612-70-3) : Features a pyrazolyl-pyridine fused core with methyl, ethyl, and phenyl substituents.

Table 1: Structural and Physicochemical Comparison

Implications of Structural Differences

The ethoxy group on pyrimidine increases lipophilicity, which could influence membrane permeability and metabolic stability relative to methyl or phenyl substituents in the analog .

Synthetic Accessibility :

- The target compound’s pyrimidine-4-carboxamide linkage is synthetically straightforward compared to the fused pyrazolo-pyridine system in the analog, which requires multi-step cyclization .

Applications: Target compound: Likely explored for kinase inhibition or antimicrobial activity due to benzimidazole’s known role in ATP-binding pocket targeting.

Research Findings and Data

In contrast, the analog (CAS 1005612-70-3) has a documented molecular weight of 374.4 g/mol and is listed among compounds with diverse pharmacological applications .

Biological Activity

N-(1H-1,3-benzodiazol-2-yl)-6-ethoxypyrimidine-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its chemical formula and molecular weight of approximately 244.25 g/mol. Its structural features include a benzodiazole moiety and a pyrimidine ring, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to inflammatory responses.

- Antimicrobial Activity : Studies have indicated that it possesses antimicrobial properties against a range of pathogens, making it a candidate for further investigation as an antibiotic agent.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition of growth in both Staphylococcus aureus and Escherichia coli, suggesting its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of inflammation, the compound was administered to mice subjected to inflammatory stimuli. The results indicated a marked reduction in inflammatory markers such as TNF-alpha and IL-6, supporting its role as an anti-inflammatory agent.

Research Findings

Recent research has focused on optimizing the structure of this compound to enhance its biological activity. Modifications at various positions on the benzodiazole and pyrimidine rings have been explored to improve potency and selectivity against specific targets.

Q & A

Q. What are the established synthetic routes for N-(1H-1,3-benzodiazol-2-yl)-6-ethoxypyrimidine-4-carboxamide, and what key intermediates are involved?

The synthesis typically involves multi-step protocols:

- Step 1: Preparation of the pyrimidine core via nucleophilic substitution, e.g., reacting 4-chloropyrimidine with 1H-benzodiazole derivatives in the presence of a base (e.g., K₂CO₃) to form the pyrimidine-benzodiazole scaffold .

- Step 2: Functionalization at the 6-position of the pyrimidine ring with an ethoxy group using ethylation reagents (e.g., iodoethane) under basic conditions .

- Step 3: Carboxamide formation via coupling reactions, such as using carbodiimide-based reagents (e.g., EDC/HOBt) to link the pyrimidine intermediate to a carboxylic acid derivative . Key intermediates include 4-chloro-6-ethoxypyrimidine and 2-aminobenzodiazole derivatives.

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- NMR Spectroscopy: ¹H and ¹³C NMR to confirm proton environments (e.g., ethoxy group at δ ~1.3 ppm for CH₃ and ~4.1 ppm for OCH₂) and aromatic benzodiazole/pyrimidine signals .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- X-ray Crystallography: SHELX programs (e.g., SHELXL) for solving crystal structures, particularly to resolve hydrogen-bonding networks in the benzodiazole-carboxamide region .

Q. What structural features of this compound influence its reactivity and stability?

- Benzodiazole Moiety: The electron-rich aromatic system enhances π-π stacking interactions but may undergo oxidation under harsh conditions .

- Ethoxy Group: The electron-donating ethoxy substituent increases pyrimidine ring stability but can hydrolyze under acidic/alkaline conditions .

- Carboxamide Linkage: Hydrogen-bonding capability (N-H and C=O groups) affects solubility and intermolecular interactions .

Advanced Research Questions

Q. How can synthetic yields be optimized for the pyrimidine-benzodiazole coupling step?

- Reagent Optimization: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective aryl-aryl bond formation, improving yields from ~50% to >80% .

- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates but may require strict temperature control (<100°C) to avoid decomposition .

- Catalytic Additives: Addition of CuI (10 mol%) in Ullmann-type couplings improves efficiency for heterocyclic systems .

Q. How should researchers address contradictions between crystallographic data and spectroscopic results?

- Case Example: If X-ray data (via SHELXL ) shows a planar carboxamide group, but NMR suggests rotational flexibility, perform variable-temperature NMR to assess dynamic behavior.

- Validation: Cross-validate with DFT calculations (e.g., Gaussian) to compare theoretical and experimental bond lengths/angles .

Q. What computational strategies are effective for predicting biological targets of this compound?

- Molecular Docking: Use AutoDock Vina to screen against kinase or protease targets, leveraging the benzodiazole’s affinity for ATP-binding pockets .

- MD Simulations: Run 100-ns simulations (e.g., GROMACS) to assess binding stability, focusing on hydrogen bonds between the carboxamide and conserved residues (e.g., Asp86 in EGFR) .

Q. How do structural modifications (e.g., substituents on benzodiazole) alter bioactivity?

- Case Study: Replacing ethoxy with methoxy reduces metabolic clearance (t₁/₂ increased from 2.1 to 4.3 hours in hepatic microsomes) but decreases solubility .

- Fluorine Substitution: Adding fluorine at the benzodiazole 5-position enhances membrane permeability (LogP from 2.1 to 1.8) and antibacterial potency (MIC: 0.5 µg/mL vs. S. aureus) .

Methodological Guidance

Q. What experimental controls are critical for reproducibility in biological assays?

- Positive Controls: Include known kinase inhibitors (e.g., Imatinib for Abl1) to validate assay conditions .

- Solvent Controls: Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

Q. How can researchers validate the compound’s stability under physiological conditions?

- In vitro Stability Assays: Incubate in PBS (pH 7.4) and human plasma at 37°C, monitoring degradation via HPLC at 0, 6, 12, and 24 hours .

- LC-MS Metabolite ID: Identify hydrolysis products (e.g., free carboxylic acid) to guide prodrug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.